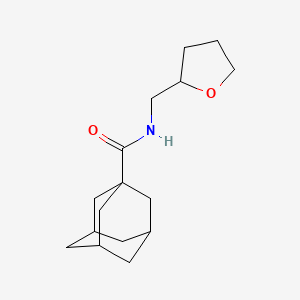

1-Adamantanecarboxamide, N-tetrahydrofurfuryl-

Description

Contextual Significance of Adamantane (B196018) Scaffolds in Modern Organic Chemistry

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery. ingentaconnect.com Its rigid and sterically bulky nature provides a unique three-dimensional framework that is highly valuable in molecular design. nih.gov In medicinal chemistry, the adamantane moiety is often incorporated into drug candidates to enhance their lipophilicity, which can improve absorption, distribution, metabolism, and excretion (ADME) properties. ingentaconnect.combenthamdirect.com This cage-like structure can also serve as a rigid anchor to orient functional groups for optimal interaction with biological targets, such as ion channels and enzymes. benthamdirect.comresearchgate.net The inertness of the adamantane core also imparts metabolic stability to the parent molecule. nih.gov

Importance of Substituted Tetrahydrofurfuryl Moieties in Molecular Architecture

The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif in numerous biologically active natural products and synthetic compounds. mdpi.comnih.gov Its five-membered cyclic ether structure can engage in hydrogen bonding interactions, which is crucial for molecular recognition at biological targets. nih.gov The tetrahydrofurfuryl group, a THF ring with a methylene (B1212753) bridge, adds a degree of conformational flexibility. This flexibility allows the molecule to adapt its shape to fit into binding pockets of proteins and other macromolecules. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, further influencing the compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

Evolution of Research in Adamantane-Carboxamide Systems

The linkage of an adamantane group to various molecular fragments via a carboxamide bond has been a fruitful area of research. Adamantyl carboxamides have been investigated for a range of biological activities. The amide linker provides a stable connection between the bulky adamantane scaffold and other functional groups. Early research in this area focused on the synthesis and basic characterization of these compounds. Over time, the focus has shifted towards exploring their potential as therapeutic agents, with studies identifying adamantyl carboxamides and acetamides as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov The systematic modification of the components of these systems has allowed for the fine-tuning of their biological activity.

Current Trends and Interdisciplinary Relevance of N-tetrahydrofurfuryl-1-adamantanecarboxamide Studies

While specific research focusing exclusively on N-tetrahydrofurfuryl-1-adamantanecarboxamide is not extensively documented in publicly available literature, the compound's structure suggests relevance in several interdisciplinary fields. In medicinal chemistry, it represents a scaffold that could be explored for various therapeutic targets, leveraging the combined properties of the adamantane and tetrahydrofurfuryl moieties. In materials science, the rigid adamantane core could be utilized in the design of novel polymers or supramolecular assemblies. The study of such molecules contributes to a deeper understanding of structure-activity relationships (SAR) and the principles of rational drug design.

Academic Research Scope and Foundational Inquiries for N-tetrahydrofurfuryl-1-adamantanecarboxamide

The foundational inquiries for N-tetrahydrofurfuryl-1-adamantanecarboxamide would logically begin with its synthesis and characterization. Key research questions would include the most efficient synthetic routes to produce the compound and its analogues. Following synthesis, detailed structural elucidation using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential. Further investigations would likely explore its physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability. Biologically, initial screening assays could be conducted across a range of targets to identify any potential pharmacological activity.

Table 1: Physicochemical Properties of N-tetrahydrofurfuryl-1-adamantanecarboxamide and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Adamantanecarboxamide, N-tetrahydrofurfuryl- | C16H25NO2 | 263.38 |

| Hexanamide, N-tetrahydrofurfuryl- | C11H21NO2 | 199.29 |

| Pentanamide, N-tetrahydrofurfuryl- | C10H19NO2 | 185.26 |

Data sourced from NIST Chemistry WebBook nist.govnist.govnist.gov

Table 2: Chemical Identifiers for N-tetrahydrofurfuryl-1-adamantanecarboxamide

| Identifier | Value |

| IUPAC Standard InChI | InChI=1S/C16H25NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H,17,18) |

| IUPAC Standard InChIKey | ZTLHMUKWSKSSEP-UHFFFAOYSA-N |

Data sourced from NIST Chemistry WebBook nist.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLHMUKWSKSSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969966 | |

| Record name | N-[(Oxolan-2-yl)methyl]adamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-85-6 | |

| Record name | N-[(Oxolan-2-yl)methyl]adamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Retrosynthetic Approaches to the N-tetrahydrofurfuryl-1-adamantanecarboxamide Scaffold

A retrosynthetic analysis of the target compound, N-tetrahydrofurfuryl-1-adamantanecarboxamide, logically identifies the central amide linkage as the key disconnection point. This disconnection simplifies the molecule into two primary synthons: an adamantyl carbonyl species and a tetrahydrofurfuryl amine species.

This leads to two principal synthetic precursors:

Adamantane-1-carboxylic acid or its more reactive derivative, adamantane-1-carbonyl chloride . thermofisher.kr These compounds provide the bulky, lipophilic adamantane (B196018) core. Adamantane-1-carboxylic acid can be synthesized via the Koch-Haaf reaction from adamantane. google.com

Tetrahydrofurfurylamine (B43090) , which provides the N-substituted portion of the final amide.

The forward synthesis, therefore, involves the coupling of these two building blocks. The choice of synthetic route depends on the activation method employed for the carboxylic acid group of the adamantane precursor to facilitate the nucleophilic attack by the amine.

Amidation Reactions in Adamantane Derivative Synthesis

The formation of the amide bond between the adamantane carboxyl group and an amine is a cornerstone of synthesizing numerous adamantane derivatives. researchgate.netresearchgate.netresearchgate.net Due to the steric bulk of the adamantane cage, reaction conditions must be carefully optimized to achieve high yields. Several standard amidation protocols have been successfully applied to this class of compounds.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. utexas.eduscilit.com While conceptually simple, this method typically requires high temperatures (often >160 °C) to drive the reaction forward by dehydrating the intermediate ammonium (B1175870) carboxylate salt. mdpi.com The direct thermal condensation is generally limited to substrates that can withstand harsh conditions. mdpi.comsci-hub.se

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide, this would involve heating a mixture of adamantane-1-carboxylic acid and tetrahydrofurfurylamine. To make this process more efficient at lower temperatures, catalysts such as boric acid derivatives or zirconium compounds can be employed. mdpi.comsci-hub.se These catalysts facilitate the dehydration step, making the direct approach more viable for moderately sensitive substrates. mdpi.com

The most prevalent and versatile method for forming amide bonds under mild conditions is the use of coupling reagents. nih.gov These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. This strategy is particularly useful for sterically hindered substrates like adamantane-1-carboxylic acid. rsc.org

Common coupling systems include a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). peptide.comresearchgate.net

The general mechanism proceeds as follows:

Adamantane-1-carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate.

This intermediate can be attacked directly by tetrahydrofurfurylamine. However, to suppress side reactions and minimize potential racemization (if chiral centers were present), HOBt is added. peptide.com

The O-acylisourea reacts with HOBt to form an active ester, which is less reactive but more stable.

Tetrahydrofurfurylamine then reacts with the HOBt active ester to yield the final amide product, N-tetrahydrofurfuryl-1-adamantanecarboxamide, with the byproducts being a soluble urea (B33335) derivative and regenerated HOBt. nih.govpeptide.com

Other phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents are also highly effective but are typically reserved for more challenging couplings, such as in peptide synthesis. peptide.com

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.org This method is highly effective and often proceeds with high yields. The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent for the reactants and an aqueous phase containing a base. wikipedia.orgorganic-chemistry.org

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide, the procedure would involve:

Conversion of adamantane-1-carboxylic acid to its more reactive acyl chloride, adamantane-1-carbonyl chloride , using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.combohrium.com

The resulting adamantane-1-carbonyl chloride is then dissolved in an inert organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

This solution is treated with tetrahydrofurfurylamine, either neat or in solution, in the presence of an aqueous base (e.g., NaOH solution) or an organic base like pyridine. jk-sci.combyjus.com

The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine. organic-chemistry.orgbyjus.com

Introduction of the Tetrahydrofurfuryl Group

The primary amine, tetrahydrofurfurylamine , is the key building block for introducing the unsubstituted tetrahydrofurfuryl group. It is most commonly synthesized via the reductive amination of furfural (B47365) or furfuryl alcohol. rsc.orgresearchgate.net A typical industrial process involves the catalytic hydrogenation of furfuryl alcohol in the presence of ammonia (B1221849) over a metal catalyst, such as Raney® Nickel. rsc.orgresearchgate.net The reaction conditions can be tuned to favor the formation of either furfurylamine (B118560) (preserving the furan (B31954) ring) or tetrahydrofurfurylamine (saturating the furan ring). rsc.org

While the title compound uses the primary tetrahydrofurfurylamine, the synthesis of other N-substituted tetrahydrofurfurylamines is also well-established for creating a diverse range of derivatives. One common approach involves the mesylation of the readily available tetrahydrofurfuryl alcohol. clockss.org The resulting mesylate is a good leaving group and can be displaced by a variety of primary or secondary amines to afford the corresponding N-substituted tetrahydrofurfurylamines. clockss.org

Stereochemical Control in Tetrahydrofuran (B95107) Ring Incorporation

Achieving stereochemical control during the incorporation of the tetrahydrofuran ring is a critical aspect of synthesizing specific stereoisomers of N-tetrahydrofurfuryl-1-adamantanecarboxamide. Since tetrahydrofurfurylamine is a chiral molecule, the choice of starting material and synthetic route dictates the final stereochemistry of the product.

Detailed research into the stereoselective synthesis of related N-substituted amides provides a framework for controlling the stereochemistry of the tetrahydrofurfuryl moiety. One common approach involves the use of enantiomerically pure tetrahydrofurfurylamine as a starting material. This amine can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis. When enantiopure (R)- or (S)-tetrahydrofurfurylamine is reacted with 1-adamantanecarbonyl chloride or 1-adamantanecarboxylic acid under standard amidation conditions, the corresponding enantiopure (R)- or (S)-N-tetrahydrofurfuryl-1-adamantanecarboxamide is obtained with retention of configuration at the stereocenter of the tetrahydrofurfuryl group.

Alternatively, stereoselective reduction of a precursor, such as an N-(furfuryl)-1-adamantanecarboxamide, can be employed. The hydrogenation of the furan ring to a tetrahydrofuran ring can be influenced by chiral catalysts to favor the formation of one enantiomer over the other. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Hypothetical Stereoselective Synthesis Approaches This table presents plausible strategies based on established stereoselective methods for analogous compounds.

| Strategy | Description | Key Reagents/Conditions | Expected Outcome |

| Use of Chiral Starting Material | Direct amidation using enantiomerically pure (R)- or (S)-tetrahydrofurfurylamine. | 1-Adamantanecarbonyl chloride, Et3N, DCM | High yield of the corresponding (R)- or (S)-product. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of N-(furfuryl)-1-adamantanecarboxamide using a chiral catalyst. | H2, Chiral Rhodium or Ruthenium catalyst | Enantioenriched N-tetrahydrofurfuryl-1-adamantanecarboxamide. |

Advanced Synthetic Strategies

Modern synthetic chemistry offers several advanced strategies for the construction of amide bonds and related scaffolds, emphasizing efficiency, atom economy, and the ability to generate molecular diversity.

Catalytic Methods for Amidation and C-N Bond Formation

Direct catalytic amidation of 1-adamantanecarboxylic acid with tetrahydrofurfurylamine represents a more atom-economical approach compared to traditional methods that require stoichiometric activating agents. catalyticamidation.info Various catalytic systems have been developed for the direct formation of amide bonds. catalyticamidation.infomdpi.comencyclopedia.pub

Boric acid and its derivatives are effective catalysts for the amidation of carboxylic acids, including sterically hindered ones like 1-adamantanecarboxylic acid. nih.gov The reaction typically proceeds at elevated temperatures with the removal of water to drive the equilibrium towards the product. Another approach involves the use of transition metal catalysts. For instance, titanium- and zirconium-based catalysts have been shown to facilitate the direct amidation of carboxylic acids. nih.gov These methods often offer milder reaction conditions and broader substrate scope.

A general method for the preparation of adamantyl carboxamides involves the reaction of 1-adamantane carbonyl chloride with the corresponding amine in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (DCM). nih.gov Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction between the carboxylic acid and the amine. nih.gov

Table 2: Catalytic Amidation Methods for Adamantane Carboxamides

| Catalyst System | Reactants | General Conditions | Yield Range (for analogous systems) |

| Boric Acid | 1-Adamantanecarboxylic acid, Amine | Toluene, reflux with water removal | 70-90% |

| EDCI/DMAP | 1-Adamantanecarboxylic acid, Amine | DCM, room temperature | 80-95% |

| 1-Adamantane carbonyl chloride | Amine, Triethylamine | DCM, room temperature | 85-98% |

Multi-Component Reactions (e.g., Biginelli Reaction) for Related Scaffolds

Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. While not directly yielding N-tetrahydrofurfuryl-1-adamantanecarboxamide, MCRs can be employed to synthesize related adamantane-containing heterocyclic structures.

The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793), has been successfully applied to the synthesis of adamantylated dihydropyrimidines. thieme-connect.comtandfonline.comwikipedia.orgjk-sci.comwisdomlib.org By using an adamantane-containing aldehyde or β-ketoester, the bulky adamantyl group can be incorporated into the resulting heterocyclic core. These scaffolds can then serve as precursors for further functionalization. For example, an adamantane-containing dihydropyrimidine (B8664642) could be modified to introduce a side chain that is subsequently converted to a tetrahydrofurfurylamide moiety.

The significance of the Biginelli reaction lies in its ability to efficiently generate molecular diversity, offering a pathway to libraries of adamantane-containing compounds with potential biological activity. wisdomlib.org

Stereoselective and Enantioselective Synthesis

For applications where a specific stereoisomer of N-tetrahydrofurfuryl-1-adamantanecarboxamide is required, stereoselective and enantioselective synthetic methods are paramount. As discussed in section 2.3.2, the use of chiral starting materials is a straightforward approach.

More advanced methods involve the use of chiral catalysts to induce asymmetry in the reaction. For instance, in a catalytic amidation, a chiral ligand could be employed to favor the reaction of a specific enantiomer of a racemic amine, leading to a kinetic resolution. Alternatively, a prochiral precursor could be desymmetrized using a chiral reagent or catalyst.

Reaction Optimization and Process Development

The optimization of reaction conditions is crucial for developing efficient, scalable, and cost-effective syntheses of N-tetrahydrofurfuryl-1-adamantanecarboxamide. Key parameters that are often investigated include the choice of solvent, reaction temperature, and catalyst loading.

Influence of Solvent Systems and Temperature

The choice of solvent can significantly impact the rate and yield of amidation reactions. For the synthesis of sterically hindered amides, such as those derived from adamantane, the solvent's polarity and boiling point are important considerations. nih.gov Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. The solubility of the reactants and the stability of any intermediates can be influenced by the solvent system.

Temperature is another critical parameter. While some amidation reactions proceed efficiently at room temperature, particularly when using activated carboxylic acid derivatives like acyl chlorides, direct amidations often require heating to overcome the activation energy barrier and to facilitate the removal of water. mdpi.com However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing degradation. For sterically hindered substrates, a higher reaction temperature may be necessary to achieve a satisfactory conversion. rsc.org The synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides, for example, is regulated by temperature and steric hindrance. rsc.org In some iron-based deep eutectic solvents, amide synthesis has been shown to be sensitive to temperature, with higher temperatures leading to complex mixtures. rsc.org

Table 3: General Influence of Solvent and Temperature on Adamantane Amide Synthesis

| Parameter | Effect on Reaction | Typical Conditions for Adamantane Amides |

| Solvent | Influences solubility of reactants, stability of intermediates, and reaction rate. | Aprotic solvents such as DCM, THF, DMF, or toluene. |

| Temperature | Affects reaction rate and can influence product selectivity and stability. | Room temperature to reflux, depending on the specific method. |

Green Chemistry Principles in N-tetrahydrofurfuryl-1-adamantanecarboxamide Synthesis

The application of green chemistry principles to the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of solvent-free reaction conditions and the optimization of atom economy to minimize waste.

Solvent-Free Reaction Conditions

Traditionally, the synthesis of amides is conducted in organic solvents. However, these solvents contribute significantly to the environmental footprint of a chemical process. Developing solvent-free reaction conditions is a primary goal of green chemistry. researchgate.net

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide, a solvent-free approach could involve the direct reaction of adamantane-1-carbonyl chloride with tetrahydrofurfurylamine. In such a scenario, one of the liquid reactants can act as the reaction medium. Given that tetrahydrofurfurylamine is a liquid at room temperature, it could potentially serve as both a reactant and a solvent. The reaction would likely be exothermic and may require initial cooling. The solid product would precipitate from the reaction mixture and could be isolated by filtration.

Another possibility for solvent-free synthesis involves mechanochemistry, where the reactants are combined in a ball mill. The mechanical energy input facilitates the reaction between the solid adamantane derivative and the liquid amine without the need for a bulk solvent. This technique has been shown to be effective for a variety of organic transformations.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. The theoretical atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide from adamantane-1-carbonyl chloride and tetrahydrofurfurylamine, the reaction is as follows:

C₁₁H₁₅OCl + C₅H₁₁NO → C₁₆H₂₅NO₂ + HCl

The molecular weights are:

Adamantane-1-carbonyl chloride (C₁₁H₁₅OCl): 198.69 g/mol

Tetrahydrofurfurylamine (C₅H₁₁NO): 101.15 g/mol

N-tetrahydrofurfuryl-1-adamantanecarboxamide (C₁₆H₂₅NO₂): 263.38 g/mol

Triethylamine (C₆H₁₅N, used as a base): 101.19 g/mol

The atom economy for this synthesis, including triethylamine as a reactant, is calculated as follows:

% Atom Economy = [263.38 / (198.69 + 101.15 + 101.19)] x 100 ≈ 65.6%

To improve atom economy, alternative synthetic routes that avoid the use of stoichiometric bases or coupling agents that are not incorporated into the final product should be considered. For instance, a catalytic method for amide bond formation would significantly enhance the atom economy. Minimizing waste also involves the careful selection of reagents to avoid the formation of byproducts that are difficult to separate or dispose of.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise structure of a molecule like 1-Adamantanecarboxamide, N-tetrahydrofurfuryl-. Each method provides unique information about the molecule's atomic composition, connectivity, and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It relies on the magnetic properties of atomic nuclei to provide detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy would identify all unique proton environments in the molecule. The adamantane cage would produce characteristic broad signals in the aliphatic region (typically 1.5-2.1 ppm). The protons of the tetrahydrofurfuryl group would show more distinct signals, including those adjacent to the oxygen atom and the amide nitrogen, which would appear further downfield.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by showing the chemical environment of each carbon atom. Key signals would include the carbonyl carbon of the amide (typically 170-180 ppm), the carbons of the adamantane cage (in the 25-45 ppm range), and the carbons of the tetrahydrofurfuryl ring, particularly those bonded to oxygen and nitrogen. While datasets for metabolites and analogs of CRA13 have been published, the specific chemical shifts for the parent compound are not detailed in these publications. psu.edu

To definitively assign each proton and carbon signal, a suite of 2D NMR experiments is required. nih.govnih.govnih.govfrontiersin.org

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the connectivity within the tetrahydrofurfuryl ring and the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons (like the carbonyl and bridgehead carbons of the adamantane group) and linking the adamantane and tetrahydrofurfuryl fragments across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, aiding in the determination of the molecule's preferred conformation.

No specific 2D NMR data for 1-Adamantanecarboxamide, N-tetrahydrofurfuryl- has been made publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. inc.in For 1-Adamantanecarboxamide, N-tetrahydrofurfuryl-, IR spectroscopy would be expected to show characteristic absorption bands:

A strong C=O (carbonyl) stretch for the amide group, typically around 1630-1680 cm⁻¹.

An N-H bend for the secondary amide, around 1510-1570 cm⁻¹.

C-H stretching vibrations for the adamantane and tetrahydrofurfuryl sp³ carbons, just below 3000 cm⁻¹.

A C-O-C stretch from the tetrahydrofuran ether linkage, typically in the 1070-1150 cm⁻¹ region.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C bonds of the adamantane framework. Specific experimental spectra for this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

HRMS is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For C₁₆H₂₅NO₂, the expected exact mass would be calculated and compared to the experimental value. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the amide bond.

Loss of the tetrahydrofurfuryl group.

Fragmentation of the adamantane cage.

McLafferty rearrangement if sterically feasible.

Detailed HRMS data, including the exact mass and an analysis of its fragmentation patterns, have not been published.

X-ray Crystallography of N-tetrahydrofurfuryl-1-adamantanecarboxamide and its Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal exact bond lengths, bond angles, and the conformational arrangement of the tetrahydrofurfuryl group relative to the bulky adamantane carboxamide portion. It would also show how the molecules pack together in the solid state through intermolecular interactions like hydrogen bonding.

A search of crystallographic databases reveals no entry for 1-Adamantanecarboxamide, N-tetrahydrofurfuryl-. While crystal structures for other adamantane derivatives, such as carbothioamides, are available, these are not sufficiently similar to provide direct insight into the conformational properties of the title compound. The lack of a published crystal structure may suggest the compound is difficult to crystallize or that the data remains proprietary.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The adamantane moiety, being a rigid and well-defined cage-like structure, serves as a robust anchor for crystal packing. nih.gov The conformation of the more flexible N-tetrahydrofurfuryl group and the orientation of the amide bond would be precisely determined, revealing the preferred solid-state arrangement.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces)

In the solid state, molecules of N-tetrahydrofurfuryl-1-adamantanecarboxamide would be held together by a network of intermolecular forces. gatech.edu The most significant of these is expected to be hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). centrallyon.org This allows for the formation of strong N-H···O hydrogen bonds between adjacent molecules, which can lead to the formation of well-ordered chains or dimeric structures. nih.govgatech.edu The oxygen atom in the tetrahydrofuran ring can also act as a hydrogen bond acceptor. nih.gov

In addition to hydrogen bonding, van der Waals forces play a crucial role in the crystal packing. The large, nonpolar surface of the adamantane cage contributes significantly to these dispersive interactions, promoting efficient packing in the crystal lattice. The tetrahydrofurfuryl group also contributes to these interactions. The interplay between the directional hydrogen bonds and the non-directional van der Waals forces will ultimately determine the final crystal structure. gatech.edu

Polymorphism and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Adamantane derivatives are known to exhibit polymorphism, where different packing arrangements of the molecules lead to crystals with different physical properties, despite having the same chemical composition. ucl.ac.uk It is plausible that N-tetrahydrofurfuryl-1-adamantanecarboxamide could also exhibit polymorphism.

Different polymorphs could arise from variations in the hydrogen bonding network or different spatial arrangements of the adamantane and tetrahydrofurfuryl groups. researchgate.net For instance, the amide groups could form different hydrogen-bonded motifs, or the flexible tetrahydrofurfuryl ring could adopt different conformations in different polymorphs. The study of polymorphism is critical in materials science and pharmaceuticals, as different polymorphs can have different stabilities, dissolution rates, and other important properties. researchgate.net

Conformational Analysis of the Molecular Framework

Conformational Preferences of the Adamantane Cage

The adamantane cage is a highly rigid and sterically demanding hydrocarbon framework. Its chair-like cyclohexane (B81311) rings are fused in a strain-free arrangement, resulting in a stable, diamondoid structure. Due to this rigidity, the adamantane cage itself has very few conformational degrees of freedom. Its primary role in the conformational analysis of N-tetrahydrofurfuryl-1-adamantanecarboxamide is to act as a bulky, sterically demanding substituent that will influence the preferred orientations of the more flexible parts of the molecule. nih.gov

Ring Puckering and Conformational Dynamics of the Tetrahydrofuran Moiety

The five-membered tetrahydrofuran (THF) ring is not planar and undergoes a dynamic process called pseudorotation, rapidly interconverting between various puckered conformations. d-nb.infonih.gov The two most common conformations are the "envelope" (E) and "twist" (T) forms. d-nb.info In the envelope conformation, four of the carbon atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, three adjacent atoms are coplanar, with the other two being on opposite sides of the plane. d-nb.info

The presence of the hydroxymethyl substituent in tetrahydrofurfuryl alcohol (a component of the target molecule) influences the conformational equilibrium of the THF ring. nih.govd-nb.info Studies have shown that the relative stability of the envelope and twist conformers can be influenced by intramolecular interactions. nih.gov It is expected that the linkage to the bulky adamantane carboxamide group will also impact the conformational preferences of the tetrahydrofuran ring in the title compound.

Rotational Isomerism Around the Amide Bond

The amide bond (C-N) has a significant degree of double bond character due to resonance, which restricts rotation around it. d-nb.infodntb.gov.ua This restricted rotation leads to the existence of two planar rotational isomers: trans and cis. d-nb.infonih.gov In the trans isomer, the substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond, while in the cis isomer, they are on the same side.

For most secondary amides, the trans conformation is sterically favored and therefore more stable than the cis conformation. d-nb.infodntb.gov.uanih.gov In N-tetrahydrofurfuryl-1-adamantanecarboxamide, the bulky adamantane group and the tetrahydrofurfuryl group would likely lead to significant steric hindrance in the cis conformation, making the trans isomer the overwhelmingly predominant form. dntb.gov.ua Intramolecular hydrogen bonding can also influence the stability of rotational isomers. nih.gov

Structural Characterization and Conformational Analysis of N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Analysis of Conformational Isomers and Rotational Barriers

The conformational landscape of N-tetrahydrofurfuryl-1-adamantanecarboxamide is significantly influenced by the potential for intramolecular hydrogen bonding and various stereoelectronic effects. These non-covalent interactions play a crucial role in dictating the preferred three-dimensional structure of the molecule, particularly the orientation of the tetrahydrofurfuryl group relative to the amide functionality.

An intramolecular hydrogen bond can potentially form between the amide proton (N-H) as the donor and the oxygen atom of the tetrahydrofuran (B95107) ring as the acceptor. The formation and strength of such a bond are highly dependent on the molecular geometry, which in turn is governed by the rotational freedom around the N-C(tetrahydrofurfuryl) and C(amide)-N bonds.

Computational studies and rotational spectroscopy on analogous molecules, such as tetrahydrofurfuryl alcohol (THFA), provide insight into the conformational preferences of the five-membered ring and its substituent. The tetrahydrofuran (THF) ring in these systems typically adopts either an envelope (E) or a twist (T) conformation. The relative stability of these conformers is influenced by the orientation of the substituent on the α-carbon. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, the bulky adamantyl group would sterically interact with the tetrahydrofurfuryl moiety, influencing the rotational position around the amide C-N bond and, consequently, the feasibility of an intramolecular hydrogen bond.

The key dihedral angles that determine the proximity of the N-H proton and the ring oxygen are critical. For a hydrogen bond to occur, a specific conformation that brings these two groups into close spatial proximity is required. The strength of this interaction would be influenced by the N-H···O distance and the N-H···O angle. While direct experimental data for N-tetrahydrofurfuryl-1-adamantanecarboxamide is not available, the principles of stereoelectronic effects can be applied. The anomeric effect, for instance, often plays a role in the conformational preferences of substituted heterocycles like tetrahydrofuran.

Furthermore, the partial double bond character of the amide C-N bond leads to rotational barriers, resulting in distinguishable cis and trans conformers. For secondary amides, the trans conformation is generally more stable. However, the steric bulk of the substituents on the nitrogen and carbonyl carbon can influence this preference. In the case of N-tetrahydrofurfuryl-1-adamantanecarboxamide, the large adamantane (B196018) group could create significant steric hindrance, potentially affecting the planarity of the amide bond and the rotational energy barrier.

The interplay between the steric demands of the adamantyl group and the conformational flexibility of the tetrahydrofurfuryl substituent, including its own ring-puckering, will ultimately determine the dominant conformers in solution and the solid state. The presence of an intramolecular hydrogen bond would stabilize a specific conformation, thereby raising the energy barrier for rotation around the associated single bonds. Experimental techniques such as NMR spectroscopy could provide evidence for such hydrogen bonding through the observation of downfield-shifted N-H proton signals and through-space nuclear Overhauser effects (NOEs).

Computational and Theoretical Studies of N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure, geometry, and energetic properties of N-tetrahydrofurfuryl-1-adamantanecarboxamide. These calculations are based on solving the Schrödinger equation, with various levels of approximation to make it computationally tractable.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-tetrahydrofurfuryl-1-adamantanecarboxamide.

In a study of potential anti-Covid-19 agents, N-tetrahydrofurfuryl-1-adamantanecarboxamide was investigated using DFT to determine its optimized geometry and electronic properties. dergipark.org.tr Such calculations typically involve the use of a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. dergipark.org.trsinop.edu.tr The choice of functional is crucial as it dictates the accuracy of the calculated properties.

The electronic properties of adamantane (B196018) derivatives are of significant interest. dergipark.org.tr DFT calculations allow for the determination of key electronic descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. dergipark.org.tr For N-tetrahydrofurfuryl-1-adamantanecarboxamide, a high HOMO-LUMO gap of 5.349 eV was reported, suggesting high stability. dergipark.org.tr

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can reveal details about the bonding and charge distribution within the molecule. For instance, an NBO analysis of the carbonyl bond in N-tetrahydrofurfuryl-1-adamantanecarboxamide showed the involvement of pz and py orbitals of both carbon and oxygen in σ- and π-bond formation, respectively, with a significant contribution from the oxygen atom. dergipark.org.tr

| Property | Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 5.349 eV | Indicates high chemical stability |

| Chemical Hardness (η) | High | Correlates with stability |

| Electrophilicity (ω) | Low | Suggests lower reactivity as an electrophile |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although they are computationally more demanding than DFT.

For adamantane derivatives, ab initio calculations are crucial for benchmarking the performance of different DFT functionals. sinop.edu.tr They can also be used to accurately predict properties that are sensitive to electron correlation effects, such as reaction barriers and non-covalent interaction energies.

The choice of basis set and level of theory is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.

For adamantane derivatives, Pople-style basis sets, such as 6-31G(d,p), are commonly used for geometry optimizations with DFT methods like B3LYP. sinop.edu.tr For higher accuracy in energy calculations, larger basis sets like 6-311++G(2d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often employed. mdpi.com The inclusion of polarization functions (e.g., d, p) allows for more flexibility in describing the shape of atomic orbitals, while diffuse functions (+) are important for describing anions and weak non-covalent interactions.

When selecting a level of theory, a balance must be struck between the desired accuracy and the computational resources available. For a molecule of the size of N-tetrahydrofurfuryl-1-adamantanecarboxamide, DFT methods like B3LYP or long-range corrected functionals like ωB97X-D often provide a good compromise. sinop.edu.trmdpi.com For very accurate results, especially for thermochemistry, composite methods that extrapolate to the complete basis set limit are recommended.

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogens (p). | Geometry optimizations of medium-sized molecules. |

| 6-311++G(2d,p) | Triple-zeta basis set with diffuse functions on all atoms (++) and multiple polarization functions. | High-accuracy energy and property calculations. |

| def2-SVP | Split-valence basis set with polarization functions from the Karlsruhe group. | Good balance of accuracy and efficiency for DFT calculations. mdpi.com |

| aug-cc-pVTZ | Augmented correlation-consistent polarized triple-zeta basis set. | High-level correlated ab initio calculations for accurate energy predictions. |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of molecules in various environments.

For N-tetrahydrofurfuryl-1-adamantanecarboxamide, MD simulations can be used to explore its conformational landscape, identify stable conformers, and understand how its structure fluctuates in different solvents. ksu.edu.sa

A crucial prerequisite for performing accurate MD simulations is the availability of a reliable force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. Widely used force fields for organic molecules include AMBER (Assisted Model Building with Energy Refinement) and GAFF (General Amber Force Field). rsc.org

For a novel molecule like N-tetrahydrofurfuryl-1-adamantanecarboxamide, some of the necessary force field parameters may not be available in standard force fields. In such cases, a parameterization process is required. This typically involves:

Analogy: Assigning initial parameters based on similar chemical groups that are already parameterized in the force field.

Quantum Chemical Calculations: Performing high-level quantum chemical calculations (e.g., DFT or MP2) to obtain data for fitting the force field parameters. This can include geometry optimizations, vibrational frequency calculations, and potential energy scans of dihedral angles. nih.gov

Parameter Fitting: Adjusting the force field parameters to reproduce the quantum chemical data as closely as possible.

Validation of the newly developed parameters is essential to ensure their accuracy. This can be done by comparing the results of MD simulations using the new parameters with experimental data or with higher-level quantum chemical calculations. rsc.org For example, the optimized geometry from MD simulations should agree well with the geometry obtained from DFT calculations.

The tetrahydrofurfuryl group in N-tetrahydrofurfuryl-1-adamantanecarboxamide can adopt several conformations due to the flexibility of the five-membered ring and the rotation around the C-C bond connecting the ring to the amide nitrogen. The tetrahydrofuran (B95107) ring itself can exist in envelope (E) and twist (T) conformations. d-nb.info The orientation of the hydroxymethyl group relative to the ring further increases the number of possible conformers. d-nb.info

MD simulations can be used to explore this conformational landscape and determine the relative populations of different conformers in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. The choice of solvent can significantly influence the conformational preferences of the molecule due to differences in solvation energies. For example, in an aqueous environment, conformers that can form favorable hydrogen bonds with water molecules may be stabilized.

The stability of the protein-ligand complex of N-tetrahydrofurfuryl-1-adamantanecarboxamide with potential biological targets has been validated using MD simulations. dergipark.org.tr Such simulations can provide insights into the binding mode and the key interactions that stabilize the complex, which is valuable information for drug design.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational studies on N-tetrahydrofurfuryl-1-adamantanecarboxamide explore these solvation effects to understand how the molecule's three-dimensional structure might change in different biological or chemical milieus. These studies often employ implicit or explicit solvent models to simulate the interactions between the solute (N-tetrahydrofurfuryl-1-adamantanecarboxamide) and the solvent molecules.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions that govern conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized.

Explicit solvent models, on the other hand, involve simulating a specific number of individual solvent molecules around the solute. This method is more computationally intensive but allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, the oxygen and nitrogen atoms of the amide and tetrahydrofurfuryl groups are potential sites for hydrogen bonding with protic solvents like water.

Computational analyses have shown that the central amide and thiourea (B124793) moieties in related adamantane derivatives can adopt either folded or extended conformations in the solid state, a phenomenon influenced by the nature of the substituent groups. nih.gov The interplay of intramolecular and intermolecular hydrogen bonds, along with steric effects, dictates the preferred conformation. Solvation can disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, potentially leading to a shift in the conformational equilibrium. For example, a solvent with a high hydrogen-bonding capacity could favor more extended conformations of N-tetrahydrofurfuryl-1-adamantanecarboxamide to maximize its interaction with the solvent molecules.

The choice of solvent can also impact the rate of crystallization and the formation of ordered structures in solution. researchgate.net For polymers with similar structural units, the chain conformation can be significantly different in various solvents, which in turn affects their ability to form crystallosolvates. researchgate.net This highlights the critical role of solvent-molecule interactions in determining not only the conformation of an individual molecule but also its macroscopic behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. This approach is instrumental in understanding how the structural features of a molecule like N-tetrahydrofurfuryl-1-adamantanecarboxamide relate to its properties.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, these descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.gov

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones. This is important to avoid overfitting the model and to create a model that is both predictive and interpretable. Various statistical methods are employed for descriptor selection, including:

Stepwise regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.

Genetic algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.

Principal Component Analysis (PCA): This technique is used to reduce the dimensionality of the descriptor space by identifying the principal components that capture the most variance in the data.

The selection process aims to identify a small set of descriptors that have a strong correlation with the property of interest while having low correlation among themselves.

The predictive power and reliability of a developed QSPR model must be rigorously assessed through statistical validation. nih.gov This process typically involves both internal and external validation techniques. researchgate.net

External validation is considered the most stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. nih.govresearchgate.net Several statistical metrics are used to evaluate the external predictive power, including the predictive R² (R²_pred). A high R²_pred value suggests that the model can accurately predict the properties of new compounds. mdpi.com It is generally accepted that for a QSPR model to be considered valid, it must demonstrate good performance in both internal and external validation tests. nih.gov

| Validation Technique | Purpose | Common Metrics |

| Internal Validation | Assesses the robustness and stability of the model using the training data. | Leave-One-Out Cross-Validated R² (Q²), Y-Randomization |

| External Validation | Evaluates the predictive performance of the model on an independent dataset. | Predictive R² (R²_pred), Root Mean Square Error of Prediction (RMSEP) |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, these methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

The accurate prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. imist.maresearchgate.net

The GIAO method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in the molecule. q-chem.com To obtain the chemical shifts, the calculated shielding values are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com The chemical shift (δ) is then calculated using the formula: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding constant of the reference compound and σ_iso is the isotropic shielding constant of the nucleus of interest. youtube.com

The accuracy of the calculated chemical shifts depends on the chosen level of theory, including the functional and the basis set. researchgate.netconicet.gov.ar For instance, the B3LYP functional with a 6-311G(d,p) basis set has been shown to provide good agreement with experimental data for similar organic molecules. imist.maresearchgate.net By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, the structural assignment of N-tetrahydrofurfuryl-1-adamantanecarboxamide can be confidently confirmed.

| Nucleus | Predicted Chemical Shift Range (ppm) - Example |

| ¹H (Adamantane) | 1.5 - 2.1 |

| ¹H (Tetrahydrofurfuryl) | 1.4 - 4.0 |

| ¹H (Amide NH) | 5.5 - 8.5 |

| ¹³C (Adamantane) | 28 - 41 |

| ¹³C (Tetrahydrofurfuryl) | 25 - 78 |

| ¹³C (Amide C=O) | 170 - 180 |

| Note: These are hypothetical ranges for illustrative purposes and would need to be calculated specifically for N-tetrahydrofurfuryl-1-adamantanecarboxamide. |

This analysis is typically performed using DFT calculations, which determine the second derivatives of the energy with respect to the atomic coordinates. niscpr.res.in The resulting vibrational frequencies correspond to the different normal modes of vibration of the molecule. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method. scirp.org

For N-tetrahydrofurfuryl-1-adamantanecarboxamide, the calculated vibrational spectrum would show characteristic bands for the adamantane cage, the tetrahydrofurfuryl ring, and the amide group. For example, the C=O stretching vibration of the amide group is expected to be a strong band in the IR spectrum, typically in the region of 1630-1695 cm⁻¹. The N-H stretching vibration would appear in the range of 3200-3500 cm⁻¹. niscpr.res.in Raman spectroscopy, being more sensitive to non-polar bonds, would be particularly useful for characterizing the vibrations of the adamantane C-C and C-H bonds. ksu.edu.saresearchgate.net

By comparing the calculated vibrational spectra with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands can be made, providing a comprehensive understanding of the molecule's vibrational properties. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) - Example | Expected IR Intensity | Expected Raman Intensity |

| Amide | N-H Stretch | 3200 - 3500 | Medium-Strong | Weak |

| Adamantane/THF | C-H Stretch | 2850 - 3000 | Medium | Strong |

| Amide | C=O Stretch | 1630 - 1695 | Strong | Medium |

| Amide | N-H Bend | 1510 - 1570 | Medium | Weak |

| Adamantane/THF | C-C Stretch | 800 - 1200 | Weak-Medium | Medium-Strong |

| Note: These are hypothetical ranges for illustrative purposes and would need to be calculated specifically for N-tetrahydrofurfuryl-1-adamantanecarboxamide. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms for N Tetrahydrofurfuryl 1 Adamantanecarboxamide Analogs

Principles of Analog Design and Scaffold Hopping

Analog design in medicinal chemistry involves the synthesis and evaluation of compounds that are structurally similar to a lead molecule. The objective is to systematically probe the chemical space around the lead to enhance desired properties like potency and selectivity, while minimizing undesirable ones. Scaffold hopping is a more advanced strategy that seeks to identify novel core structures (scaffolds) that can mimic the biological activity of the lead compound by presenting the key pharmacophoric features in a similar spatial arrangement. nih.govuniroma1.it This approach is valuable for discovering compounds with improved properties or for moving into new, patentable chemical space. nih.gov For N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs, these principles guide the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).

Systematic Chemical Modifications of the Adamantane (B196018) Core

The adamantane cage is a key feature of the molecule, primarily contributing to its lipophilicity and rigid structure. nih.govmdpi.com Its unique, bulky, and well-defined three-dimensional shape can serve as a configurational anchor, fixing the orientation of substituents. researchgate.netresearchgate.net Systematic modifications of this core are a cornerstone of SAR studies for adamantane derivatives.

Key modification strategies include:

Functionalization of Bridgehead Positions: The tertiary carbon atoms of the adamantane scaffold are the most convenient points for functionalization. nih.gov Introducing small polar substituents can modulate activity, while bulkier groups may be tolerated or even increase affinity. researchgate.net For instance, hydroxylation of the adamantane core is a common metabolic pathway, and preemptively modifying these positions can alter the compound's pharmacokinetic profile. nih.gov

Introduction of Substituents: Attaching various functional groups to the adamantane cage can significantly alter the molecule's properties. The introduction of adamantyl groups is known to increase lipophilicity, which can facilitate passage across biological membranes. nih.gov Strategic placement of substituents can also orient the molecule within a target's binding site to enhance interactions. nih.gov

Expansion or Contraction of the Cage: While less common, modifying the polycyclic cage structure itself (e.g., using noradamantyl moieties) can probe the spatial requirements of the binding pocket. nih.gov

The following table summarizes findings from SAR studies on various adamantane-containing compounds, illustrating the effects of core modification.

| Modification to Adamantane Scaffold | Observed Effect on Biological Activity/Property |

| Introduction of bulky, lipophilic substituents | Often tolerated and can increase apparent affinity. researchgate.net |

| Addition of small, polar substituents | Tends to reduce inhibitory effects in certain channel-blocking activities. researchgate.net |

| Use of a noradamantyl moiety | Explores different spatial arrangements and can modulate neuroprotective properties. nih.gov |

| Functionalization at tertiary positions | Allows for the attachment of various pharmacophores to enhance interaction with target sites. nih.gov |

Derivatization Strategies for the Tetrahydrofurfuryl Moiety

Potential derivatization strategies include:

Substitution on the Tetrahydrofuran (B95107) Ring: Introducing substituents such as hydroxyl, alkyl, or halogen groups onto the ring can alter steric bulk, polarity, and metabolic stability. This can influence how the moiety interacts with specific subpockets of a biological target.

Chain Extension or Truncation: The methylene (B1212753) linker between the amide nitrogen and the tetrahydrofuran ring can be lengthened or shortened to alter the spatial relationship between the adamantane core and the heterocyclic ring.

Replacement of the Entire Moiety: The entire N-tetrahydrofurfuryl group can be substituted with different N-alkyl or N-aryl groups to explore a wider range of chemical space. Studies on N-alkyl analogues of amantadine (B194251) have shown that the nature of the N-alkyl group significantly affects potency and interaction with biological targets like ion channels. nih.gov

These modifications aim to optimize interactions with the target, for example, by introducing new hydrogen bond donors or acceptors, or by improving the fit within the binding site.

Isosteric Replacements and Bioisosterism in Adamantane Scaffolds

Isosterism and bioisosterism are fundamental concepts in lead optimization. youtube.com A bioisostere is a chemical group that can replace another group in a lead compound without significantly impacting the desired biological activity, but potentially improving other properties like metabolic stability, solubility, or toxicity. nih.govcambridgemedchemconsulting.com

Classical Bioisosteres: These are atoms or groups that share the same size, shape, and valency. youtube.com For example, a hydroxyl group (-OH) could be replaced by an amine (-NH2) or a methyl group (-CH3) could be swapped for a chlorine atom (-Cl). youtube.com

Non-Classical Bioisosteres: These groups may not have the same size or shape but possess similar electronic and steric properties that allow them to perform a similar function in binding to a biological target. youtube.com For instance, a carboxylic acid group can sometimes be replaced by a tetrazole ring. youtube.com

In the context of adamantane scaffolds, several bioisosteric replacement strategies are relevant:

Adamantane as a Phenyl Mimic: The bulky, hydrophobic adamantane cage has been used as a non-classical bioisostere for phenyl rings. acs.org However, the larger volume of adamantane can sometimes be less well-tolerated in a binding site compared to a phenyl group. acs.org

Scaffold Bioisosterism (Azaadamantanes): A powerful strategy involves replacing one or more of the carbon atoms within the adamantane cage itself with a heteroatom, most commonly nitrogen, to create azaadamantanes. nih.govnih.gov This substitution significantly alters the physicochemical properties of the scaffold. Azaadamantane derivatives generally exhibit lower lipophilicity and higher water solubility compared to their adamantane counterparts, which can profoundly affect their bioavailability and interaction with biological targets. nih.govnih.gov

The following table provides examples of potential bioisosteric replacements relevant to N-tetrahydrofurfuryl-1-adamantanecarboxamide.

| Original Group/Scaffold | Potential Bioisosteric Replacement | Rationale / Potential Effect |

| Adamantane (C10H15) | Azaadamantane (e.g., C9H14N) | Decreases lipophilicity, increases solubility. nih.gov |

| Tetrahydrofurfuryl | (Pyrrolidin-2-yl)methyl | Changes hydrogen bonding properties, introduces a basic center. |

| Amide Carbonyl (C=O) | Thioamide (C=S) | Alters bond angles and hydrogen bonding capacity. |

| Bridgehead C-H in Adamantane | Bridgehead C-F | Blocks metabolic oxidation at that position. cambridgemedchemconsulting.com |

Methodologies for SAR and SPR Studies

To systematically investigate the relationship between the chemical structure of N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs and their biological activity (SAR) or physicochemical properties (SPR), researchers employ a variety of computational and data-driven methodologies.

Chemoinformatics and Data Mining in Structure-Based Design

Chemoinformatics applies computational and informational techniques to solve chemical problems, particularly in the context of large datasets generated from high-throughput screening and combinatorial chemistry. nih.govejbi.org It is a cornerstone of modern drug discovery. nih.gov

In the study of adamantane analogs, chemoinformatics can be applied in several ways:

Database Generation and Analysis: A database of synthesized N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs and their measured biological activities and properties is first compiled.

Descriptor Calculation: For each molecule in the database, a wide range of molecular descriptors are calculated. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices, fingerprints), and 3D descriptors (e.g., molecular shape, volume).

Data Mining and Machine Learning: With the dataset of molecules and their descriptors, data mining and machine learning algorithms are used to build predictive models. ejbi.org These models aim to identify quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). By analyzing these models, researchers can identify which structural features are most influential for a given endpoint, guiding the design of new, improved analogs. ejbi.orgnih.gov

This data-driven approach allows for the efficient screening of large virtual libraries and helps prioritize which compounds to synthesize and test, saving time and resources. ejbi.org

Ligand-Based Design Approaches (e.g., Pharmacophore Modeling)

When the 3D structure of the biological target is unknown, ligand-based design approaches are particularly valuable. drugdesign.org These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore modeling is a key ligand-based technique. dovepress.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.comnih.gov

The process for developing a pharmacophore model for N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs would typically involve:

Conformational Analysis: A set of known active analogs is selected. The possible 3D conformations of each molecule are generated and analyzed.

Feature Identification: Key chemical features are identified. For this series, these would likely include a hydrophobic feature (the adamantane cage), a hydrogen bond acceptor (the amide oxygen), and potentially a hydrogen bond donor (the amide N-H).

Model Generation: The conformations of the active molecules are superimposed. A computational algorithm then identifies a common spatial arrangement of the identified chemical features that is present in all active molecules. This 3D arrangement constitutes the pharmacophore model. nih.gov

Model Validation and Use: The model is validated by testing its ability to distinguish known active compounds from inactive ones. Once validated, the pharmacophore model can be used as a 3D query to rapidly screen large databases of virtual compounds to identify novel molecules that fit the model and are therefore likely to be active. drugdesign.orgdovepress.com This process can uncover new scaffolds that were not previously considered.

Molecular Docking and Virtual Screening Principles

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.org This method is instrumental in structure-based drug design, allowing researchers to forecast the binding conformation of small molecules, such as analogs of N-tetrahydrofurfuryl-1-adamantanecarboxamide, within the active site of a biological target. wikipedia.orgopenaccessjournals.com The primary goal is to simulate the molecular recognition process, which involves placing a molecule into the active site of a target and evaluating its binding affinity using scoring functions. wikipedia.orgresearchgate.net

Virtual screening, an extension of molecular docking, involves rapidly screening large libraries of compounds to identify those that are most likely to bind to a specific target protein. wikipedia.orgnih.gov This in silico approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for further experimental testing. researchgate.net For adamantane derivatives, virtual screening can help identify novel analogs with potentially enhanced activity by exploring a vast chemical space. nih.govfrontiersin.org The process relies on algorithms that explore various ligand conformations and orientations, ultimately predicting the most stable binding mode and associated energy. drugdesign.orgiaanalysis.com The stability and interaction of these complexes can be further assessed using techniques like molecular dynamics (MD) simulations. nih.govfrontiersin.org

The fundamental principle of molecular docking lies in the complementary nature of the ligand and receptor, considering geometric shape, electrostatics, hydrogen bonding, and hydrophobic interactions. iaanalysis.com The process involves several key steps: preparation of the receptor and ligand structures, defining the binding site, running the docking algorithm to generate various poses, and scoring these poses to rank the potential candidates. researchgate.net

Table 1: Key Terminology in Molecular Docking and Virtual Screening

| Term | Definition | Relevance to Adamantane Analogs |

| Ligand | A small molecule that binds to a larger biological molecule (receptor). | N-tetrahydrofurfuryl-1-adamantanecarboxamide and its derivatives. |

| Receptor | A protein or nucleic acid to which the ligand binds. | The biological target of interest for the adamantane analogs. |

| Binding Site | The specific region on the receptor where the ligand interacts. | A defined pocket or groove on the target protein. |

| Pose | A specific orientation and conformation of the ligand within the binding site. | Docking algorithms generate multiple poses for each analog. |

| Scoring Function | A mathematical function used to estimate the binding affinity of a ligand-receptor complex. | Ranks the different poses and analogs based on predicted affinity. |

| Virtual Screening | The computational screening of large compound libraries against a target. | Identifies promising N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs from databases. |

Influence of Electronic and Steric Effects on Molecular Properties

The biological activity and physicochemical properties of N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs are profoundly influenced by the electronic and steric characteristics of their constituent parts.

Inductive effects are transmitted through sigma bonds and are dependent on the electronegativity of atoms. For instance, introducing electron-withdrawing groups to the adamantane or tetrahydrofurfuryl moieties can alter the electron density distribution across the molecule, which in turn can affect its polarity and ability to interact with the target receptor. Conversely, electron-donating groups would have the opposite effect.

Resonance effects, which involve the delocalization of pi electrons across a system of conjugated bonds, are less directly applicable to the saturated adamantane and tetrahydrofurfuryl rings. However, if aromatic substituents were introduced as analogs, resonance would play a significant role in modulating the electronic properties and interaction capabilities of the molecule.

The adamantane cage is a bulky and rigid group, which imposes significant steric constraints. nih.gov This rigidity can be advantageous in drug design as it reduces the number of possible conformations, potentially leading to a more specific and higher-affinity interaction with the target, a concept often referred to as minimizing the entropic penalty of binding. nih.gov The size and shape of the adamantane group play a crucial role in how the molecule fits into a receptor's binding pocket. researchgate.net Modifications to the adamantane scaffold or the tetrahydrofurfuryl ring can introduce steric hindrance that may either prevent binding or, conversely, promote a more favorable interaction by occupying a specific pocket. researchgate.netmdpi.com

Analysis of Molecular Recognition and Intermolecular Interactions

The binding of a ligand to its receptor is governed by a complex interplay of various non-covalent intermolecular interactions. For analogs of N-tetrahydrofurfuryl-1-adamantanecarboxamide, these interactions are the basis of their biological activity.

A variety of weak forces collectively contribute to the stable association of a ligand and its receptor. These include:

N-H···O and N-H···S Hydrogen Bonds: The amide N-H group is a potent hydrogen bond donor and can form strong interactions with oxygen or sulfur atoms of amino acid residues like aspartate, glutamate, or methionine in the binding site. The strength of N-H···O interactions has been shown to be a significant stabilizing force in similar molecular structures. mdpi.com

Hydrophobic Interactions: The adamantane group is highly lipophilic and is known to form favorable hydrophobic interactions within nonpolar pockets of a receptor. nih.gov This is often a major driving force for the binding of adamantane-containing compounds.

C-H···π Interactions: If the receptor's binding site contains aromatic residues such as phenylalanine, tyrosine, or tryptophan, the C-H bonds of the ligand can interact with the pi-electron clouds of these rings.

van der Waals Forces: These are ubiquitous, non-specific attractive forces that occur between all atoms and are crucial for the close packing of the ligand within the binding site.

The precise nature and geometry of these interactions, as revealed through techniques like X-ray crystallography and molecular docking, are essential for understanding the SAR of N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs and for the rational design of more potent and selective molecules. mdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is generated in a way that partitions the crystal space, defining a region where the electron density of the sum of spherical atoms for the molecule of interest is greater than that of all other molecules. This surface provides a unique picture of the molecular environment and is instrumental in understanding crystal packing.